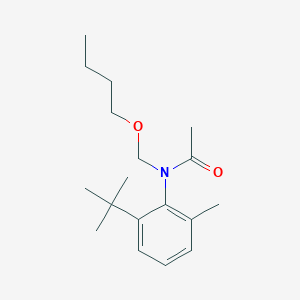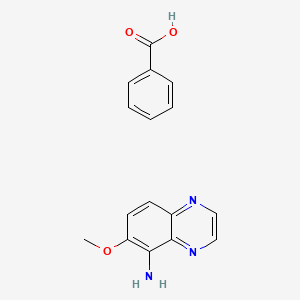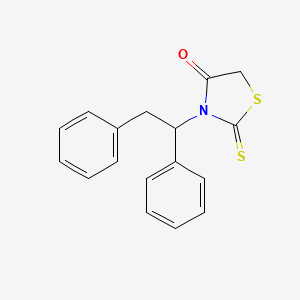
3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a diphenylethyl group, which consists of two phenyl rings attached to an ethyl chain. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidine derivative with a diphenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the risk of side reactions. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.
Substitution: The diphenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Nitrated or halogenated diphenylethyl derivatives.
Scientific Research Applications
3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
1,2-Diphenylethylamine: A compound with a similar diphenylethyl group but lacking the thiazolidine ring.
Diphenidine: A dissociative anesthetic with a similar diphenylethyl structure.
Stilbene: An organic compound with a central ethylene moiety and phenyl groups, similar to the diphenylethyl group.
The uniqueness of this compound lies in its thiazolidine ring, which imparts distinct chemical and biological properties compared to these similar compounds.
Properties
CAS No. |
62298-88-8 |
|---|---|
Molecular Formula |
C17H15NOS2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(1,2-diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15NOS2/c19-16-12-21-17(20)18(16)15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI Key |
ROHREYNAKANRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


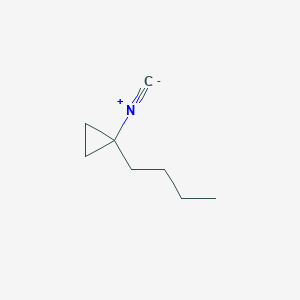
![[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14534607.png)
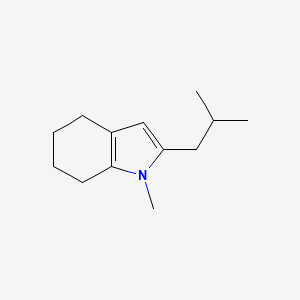
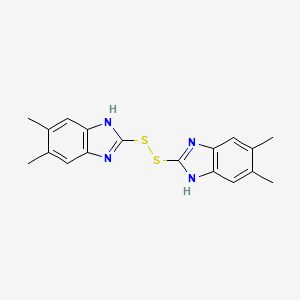
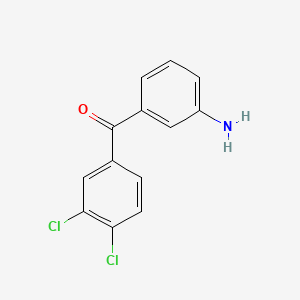
![4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B14534626.png)
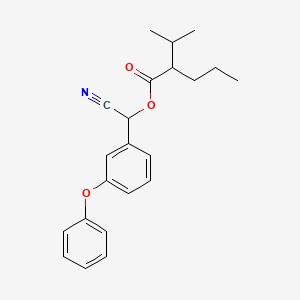
![4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14534642.png)
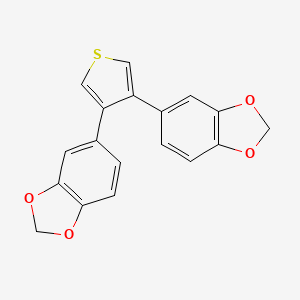
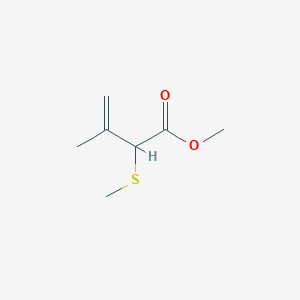
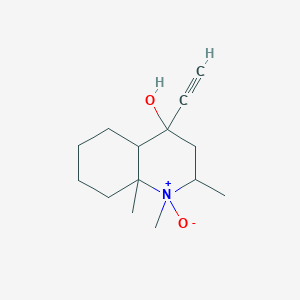
![2,2'-[(2-Hydroxybutyl)azanediyl]diacetic acid](/img/structure/B14534664.png)
